

# Volixibat: A Technical Deep Dive into its Patent Landscape and Intellectual Property

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Volixibat is an investigational, orally administered, minimally absorbed inhibitor of the ileal bile acid transporter (IBAT). By blocking the reabsorption of bile acids in the terminal ileum, Volixibat aims to reduce the systemic bile acid load, a key factor in the pathophysiology of cholestatic liver diseases. This technical guide provides an in-depth analysis of Volixibat's core intellectual property, summarizes key quantitative data from clinical trials, details relevant experimental protocols, and visualizes its mechanism of action and clinical trial workflows.

## Patent and Intellectual Property Landscape

The intellectual property surrounding Volixibat is primarily centered on its method of use and formulation, rather than a composition of matter patent. Mirum Pharmaceuticals holds a portfolio of patents and patent applications in the United States and internationally that protect the use of Volixibat for treating various cholestatic liver diseases.

A key patent application, US20200375989A1, titled "Methods for treating cholestasis," discloses the use of Apical Sodium-dependent Bile Acid Transporter (ASBT) inhibitors, including Volixibat, for treating cholestasis. The claims cover methods of administering a therapeutically effective amount of an ASBTI to a subject in need thereof. The application specifies various cholestatic liver diseases, including primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).







Another significant international patent application, WO2023076243A1, also assigned to Mirum Pharmaceuticals, further solidifies the intellectual property around the dosing and formulation of ASBTIs like Volixibat. This application describes methods of dosing that can improve gastrointestinal tolerability, a common side effect of IBAT inhibitors.

The claims in these patent applications generally cover:

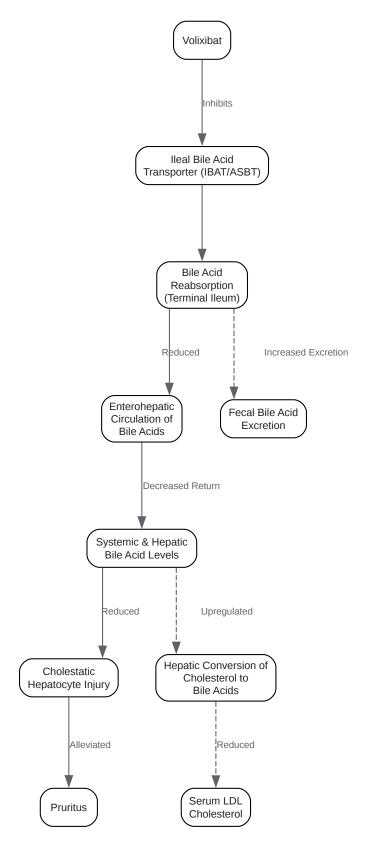
- Methods of treating specific cholestatic liver diseases: This includes, but is not limited to, PSC and PBC.
- Dosage regimens: The patents cover specific oral dosage ranges and frequencies of administration.
- Patient populations: The claims often specify the patient population, such as adults with cholestatic pruritus.
- Combination therapies: Some claims may extend to the use of Volixibat in combination with other therapeutic agents.

This strategy of focusing on method-of-use and formulation patents provides a robust intellectual property framework for Volixibat, even in the absence of a composition-of-matter patent.

# **Mechanism of Action: Signaling Pathway**

Volixibat's therapeutic effect stems from its inhibition of the Ileal Bile Acid Transporter (IBAT), also known as the Apical Sodium-dependent Bile Acid Transporter (ASBT). This transporter is primarily responsible for the reabsorption of bile acids from the small intestine back into the enterohepatic circulation. By blocking IBAT, Volixibat disrupts this process, leading to a series of downstream effects that alleviate the symptoms of cholestatic liver diseases.





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Volixibat's Mechanism of Action



### **Clinical Trial Data**

Volixibat is currently in Phase 2 clinical development for Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC). The two key ongoing studies are the VISTAS trial (for PSC) and the VANTAGE trial (for PBC).

## VANTAGE Study (NCT05050136) - PBC

Interim analysis of the VANTAGE study has shown promising results in patients with PBC-associated pruritus.[1][2]

Endpoint	Volixibat (20mg BID)	Volixibat (80mg BID)	Placebo
Mean Change in Adult ItchRO Score from Baseline	-3.84 (p<0.0001)[3]	-3.79 (p<0.0001)[3]	-1.50 (p=0.0149)[3]
Placebo-Adjusted Difference in ItchRO Score	-2.34 (p=0.0090)[3]	-2.29 (p=0.0075)[3]	N/A
Patients with >50% Reduction in Serum Bile Acids	75%[1][2]	75%[1][2]	Not Reported
Significant Improvement in Fatigue (by week 16)	Yes[1][2]	Yes[1][2]	No[1][2]

## VISTAS Study (NCT04663308) - PSC

The VISTAS study is currently ongoing, and while specific efficacy data from the interim analysis has not been publicly released to the sponsor and investigators to maintain the study's integrity, an independent data review committee has recommended the continuation of the study with the 20mg twice-daily dose.[4][5] This suggests that the trial has met a prespecified threshold for efficacy and safety. Top-line results are anticipated in the second quarter of 2026.



# **Experimental Protocols**Assessment of Pruritus

The primary endpoint in both the VANTAGE and VISTAS trials is the change in pruritus from baseline. This is assessed using the Adult ItchRO (Itch Reported Outcome) scale, a patient-reported numerical rating scale (NRS).

#### Protocol:

- Instrument: Adult ItchRO, a validated 11-point NRS where 0 represents "no itch" and 10 represents "worst itch imaginable."
- Frequency: Patients record their worst itch intensity over the past 24 hours once daily using an electronic diary.
- Data Analysis: The weekly average of the daily scores is calculated. The primary efficacy analysis compares the mean change in this weekly average from baseline to a predefined time point (e.g., weeks 17-28 in the VANTAGE study) between the Volixibat and placebo groups.[3]

#### **Measurement of Serum Bile Acids**

A key secondary endpoint is the change in serum bile acid levels.

#### Protocol:

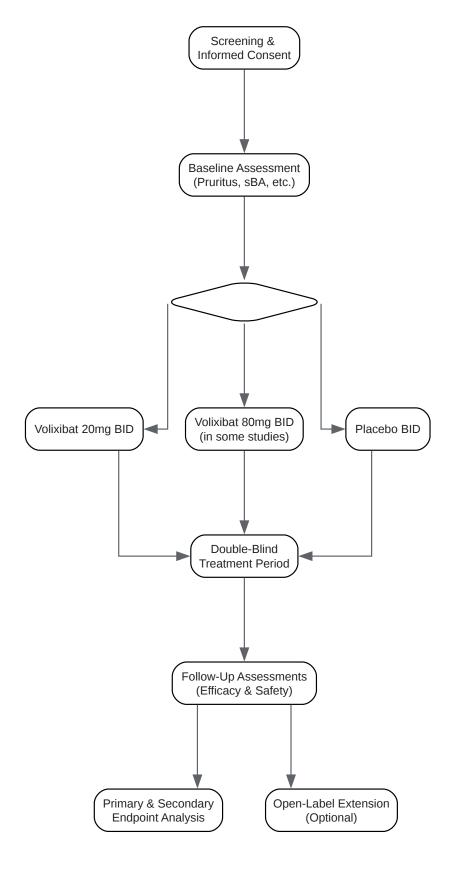
- Sample Collection: Fasting blood samples are collected from patients at baseline and at specified time points throughout the study.
- Sample Processing: Serum is separated by centrifugation.
- Analytical Method: Total serum bile acids are quantified using a validated enzymatic colorimetric assay or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: The percentage change from baseline in total serum bile acid concentration is calculated for each patient and compared between treatment groups.



## **Clinical Trial Workflow**

The clinical trials for Volixibat generally follow a standard workflow for a randomized, double-blind, placebo-controlled study.





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Volixibat Clinical Trial Workflow



### Conclusion

Volixibat represents a promising therapeutic approach for cholestatic liver diseases, with a well-defined mechanism of action and encouraging interim clinical trial data. Its intellectual property is strategically focused on methods of use and formulation, providing a solid foundation for its continued development. As the VANTAGE and VISTAS trials progress, the full dataset will provide a more comprehensive understanding of Volixibat's efficacy and safety profile, potentially offering a much-needed treatment option for patients with PSC and PBC.

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- To cite this document: BenchChem. [Volixibat: A Technical Deep Dive into its Patent Landscape and Intellectual Property]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120940#compound-name-patent-and-intellectual-property]

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